4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one
Brand Name: Vulcanchem
CAS No.: 92869-89-1
VCID: VC15933663
InChI: InChI=1S/C15H18N2O/c1-10-9-17-15-13(12(10)3)5-4-6-14(15)16-8-7-11(2)18/h4-6,9,16H,7-8H2,1-3H3
SMILES:
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol

4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one

CAS No.: 92869-89-1

Cat. No.: VC15933663

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one - 92869-89-1

Specification

CAS No. 92869-89-1
Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
IUPAC Name 4-[(3,4-dimethylquinolin-8-yl)amino]butan-2-one
Standard InChI InChI=1S/C15H18N2O/c1-10-9-17-15-13(12(10)3)5-4-6-14(15)16-8-7-11(2)18/h4-6,9,16H,7-8H2,1-3H3
Standard InChI Key IISIOOXSWPOTQG-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C(=C1C)C=CC=C2NCCC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one (C₁₃H₁₆N₂O) consists of a quinoline core substituted with methyl groups at the 3- and 4-positions, an amino group at the 8-position, and a butan-2-one moiety (Fig. 1). The quinoline scaffold, a bicyclic system merging benzene and pyridine rings, is known for its electronic heterogeneity, enabling interactions with biological targets through π-π stacking and hydrogen bonding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight240.29 g/mol
Boiling Point (pred.)~445°C
LogP (pred.)2.8 ± 0.5

The butan-2-one group introduces a ketone functionality, which may participate in redox reactions or serve as a hydrogen bond acceptor. The 3,4-dimethylquinoline moiety enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted quinolines .

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis for 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one is documented, analogous quinoline derivatives are typically synthesized via:

  • Skraup or Doebner-Miller reactions for quinoline core formation .

  • Friedel-Crafts alkylation to introduce methyl groups at specific positions.

  • Nucleophilic aromatic substitution for amino group installation, often using ammonia or amines under catalytic conditions .

A plausible route involves:

  • Step 1: Synthesis of 3,4-dimethylquinolin-8-amine via cyclization of aniline derivatives with glycerol and sulfuric acid, followed by methylation.

  • Step 2: Condensation with ethyl acetoacetate to append the butan-2-one group, utilizing a Dean-Stark trap for water removal .

Reactivity Profile

The compound’s reactivity is governed by three key sites:

  • Quinoline Nitrogen: May coordinate metals or protonate under acidic conditions.

  • Amino Group: Susceptible to acylation or alkylation, enabling prodrug strategies.

  • Ketone: Participates in nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols .

Biological Activity and Mechanisms

NF-κB Pathway Modulation

Oxazine-quinoline hybrids, such as 2-((2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl)isoindoline-1,3-dione (API), inhibit NF-κB signaling by suppressing IκB phosphorylation . While 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one lacks the oxazine ring, its quinoline core and ketone group may similarly interfere with kinase activity, warranting investigation into its anti-inflammatory and anticancer potential.

Physicochemical Properties

Solubility and Stability

Predicted solubility in aqueous media is low (~0.1 mg/mL at pH 7.4) due to the hydrophobic quinoline core. Stability studies of related compounds suggest susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres .

Table 2: Comparative Analysis of Quinoline Derivatives

CompoundLogPWater Solubility (mg/mL)Bioactivity
4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one2.80.1Hypothesized antiviral
3,3′-Methylenebisquinolone 3.10.05SARS-CoV-2 Mᵖʳᵒ inhibition
API 2.50.2NF-κB inhibition

Future Directions

Targeted Modifications

  • Carboxylic Acid Derivatives: Introducing a carboxyl group at the ketone position could improve water solubility via salt formation.

  • Heterocyclic Fusion: Merging the quinoline core with triazoles or pyrimidines may enhance binding to enzymatic pockets .

Preclinical Studies

Priority investigations should include:

  • In vitro cytotoxicity assays against HepG2 and Vero cell lines.

  • Pharmacokinetic profiling to assess oral bioavailability and metabolic stability.

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